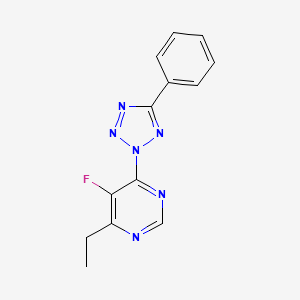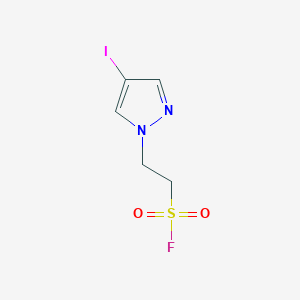
2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride is a chemical compound that features a pyrazole ring substituted with an iodine atom and an ethanesulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride typically involves the reaction of 4-iodopyrazole with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with bases such as sodium hydride or potassium carbonate, in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Often require palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.
Major Products
Substitution Reactions: Yield products where the iodine atom is replaced by the nucleophile.
Coupling Reactions: Produce biaryl or alkyne-substituted pyrazole derivatives.
科学的研究の応用
2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Chemical Biology: Utilized in the study of enzyme inhibitors and other biologically active compounds.
Materials Science: Explored for its role in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-Iodopyrazol-1-yl)ethanesulfonyl fluoride
- 2-(4-Bromopyrazol-1-yl)ethanesulfonyl fluoride
- 2-(4-Chloropyrazol-1-yl)ethanesulfonyl fluoride
Uniqueness
2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. Additionally, the combination of the pyrazole ring and the ethanesulfonyl fluoride group provides a versatile scaffold for further functionalization and application in various fields.
特性
IUPAC Name |
2-(4-iodopyrazol-1-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FIN2O2S/c6-12(10,11)2-1-9-4-5(7)3-8-9/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLXSXSOIQZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCS(=O)(=O)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxin-5-amine](/img/structure/B7445362.png)
![N-methyl-N-(1-oxothian-4-yl)-2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7445370.png)
![1-[2-[(4-Methoxyphenyl)methoxy]ethyl]-2,3-dihydroimidazo[1,2-a]imidazole](/img/structure/B7445371.png)
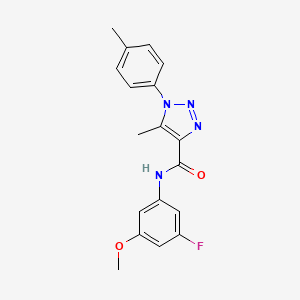
![5-[[(2S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B7445377.png)
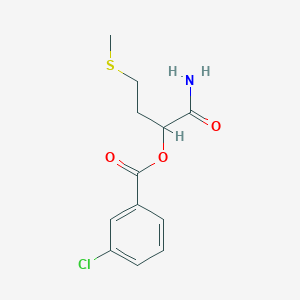
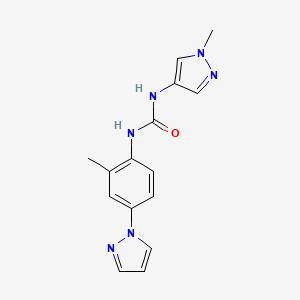
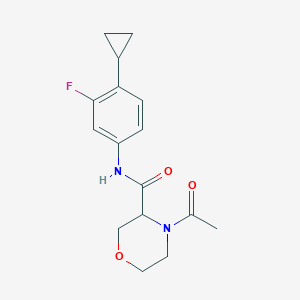
![2-[2-[(3aR,6aR)-3a-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethoxy]benzonitrile](/img/structure/B7445422.png)
![N-[2-(dimethylamino)-6-methylpyridin-3-yl]-4-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B7445429.png)
![spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclobutane]-5-yl-[4-(triazol-1-yl)phenyl]methanone](/img/structure/B7445439.png)
![3-hydroxy-3-[2-[(2,5,6-trimethylpyrimidin-4-yl)amino]ethyl]-1H-indol-2-one](/img/structure/B7445440.png)
![1-[2-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]ethyl]-5-nitropyridin-2-one](/img/structure/B7445459.png)
